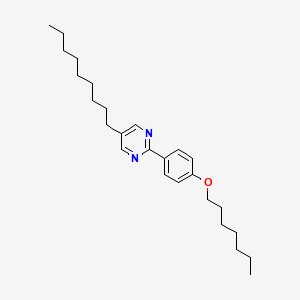

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Description

Properties

IUPAC Name |

2-(4-heptoxyphenyl)-5-nonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQUQNPGVVLDKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481871 |

Source

|

| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57202-57-0 |

Source

|

| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine chemical structure and properties

This technical guide provides a rigorous analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine , a prominent mesogenic compound.[1] It is structured to serve researchers in materials science while bridging relevance to drug development professionals interested in lipophilic pyrimidine scaffolds.

CAS Registry Number: 57202-57-0 Chemical Family: Phenylpyrimidine Liquid Crystals Primary Application: Ferroelectric Liquid Crystal (FLC) Mixtures, Mesogenic Solvents[1]

Executive Summary

This compound is a smectic liquid crystal belonging to the 2,5-disubstituted pyrimidine class.[1] Historically significant in the development of ferroelectric liquid crystal (FLC) displays, it serves as a low-viscosity host material that stabilizes tilted smectic phases (SmC).

For drug development professionals , this compound represents a quintessential "privileged scaffold" model. While primarily an electronic material, its structural motif—a polar pyrimidine core flanked by extensive lipophilic chains—mimics the amphiphilic nature of membrane-intercalating drugs and lipid nanoparticle (LNP) components. It is frequently used as a reference standard in studying structure-property relationships (SPR) of highly lipophilic small molecules.

Chemical Structure & Molecular Identity[1][2][3]

The molecule consists of a rigid heteroaromatic core (phenylpyrimidine) which provides dielectric anisotropy, flanked by a flexible heptyl-oxy tail and a nonyl alkyl tail. This "rod-like" (calamitic) geometry is the structural prerequisite for its mesophase behavior.

Identity Data

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 5-Nonyl-2-(4-heptyloxyphenyl)pyrimidine |

| Molecular Formula | C₂₆H₄₀N₂O |

| Molecular Weight | 396.61 g/mol |

| SMILES | CCCCCCCCCc1cnc(nc1)c2ccc(cc2)OCCCCCCC |

| LogP (Predicted) | ~9.2 (Highly Lipophilic) |

| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Ether O) |

| H-Bond Donors | 0 |

Synthesis & Manufacturing Protocol

The synthesis of 2,5-disubstituted pyrimidines is a classic example of heterocycle construction via condensation. The preferred industrial route involves the reaction of an amidine with a substituted vinamidinium salt or malondialdehyde derivative.

Retrosynthetic Analysis

The pyrimidine ring is assembled by condensing a C-C-C fragment (electrophile) with an N-C-N fragment (nucleophile).

-

Nucleophile: 4-Heptyloxybenzamidine hydrochloride (derived from the nitrile).

-

Electrophile: 2-Nonyl-3-(dimethylamino)acrolein (or related vinamidinium salt).[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for phenylpyrimidine mesogens (e.g., Kelly et al.).

Step 1: Preparation of 4-Heptyloxybenzamidine HCl[1]

-

Reagents: 4-Heptyloxybenzonitrile (1.0 eq), Ethanol (anhydrous), HCl gas.

-

Procedure: Dissolve nitrile in dry ethanol. Bubble dry HCl gas at 0°C until saturation. Stir at room temperature (RT) for 24h to form the imidate ester hydrochloride.

-

Ammonolysis: Remove excess HCl/ethanol in vacuo. Redissolve residue in dry ethanol and treat with anhydrous ammonia (gas or solution). Stir for 48h.

-

Isolation: Evaporate solvent. Recrystallize the solid from ethanol/ether to yield the amidine hydrochloride.

Step 2: Condensation to Pyrimidine Core

-

Reagents: 4-Heptyloxybenzamidine HCl (1.0 eq), 2-Nonyl-3-(dimethylamino)acrolein (1.1 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol.[1]

-

Reaction: Dissolve amidine and acrolein derivative in dry methanol. Add NaOMe slowly.

-

Conditions: Reflux under nitrogen atmosphere for 6–12 hours. The basic condition catalyzes the cyclization and elimination of dimethylamine.

-

Work-up: Cool to RT. Neutralize with dilute acetic acid. The product often precipitates.

-

Purification: Filter the crude solid. Recrystallize 3x from ethanol or hexane to ensure high purity (>99.5%) required for liquid crystal applications.

Synthesis Pathway Diagram[2]

Caption: Convergent synthesis of the phenylpyrimidine core via amidine-acrolein condensation.

Physicochemical Properties & Phase Behavior[2][3][4][5][6][7][8][9]

The utility of this compound lies in its mesomorphism —its ability to exist in states of matter between solid and liquid.

Phase Transition Data

The compound exhibits an enantiotropic phase sequence with a broad Smectic C (SmC) range.[2][3]

| Phase Transition | Temperature (°C) | Description |

| Cr → SmC | 45.5°C | Melting from crystalline solid to tilted Smectic C liquid crystal.[1] |

| SmC → SmA | 51.0°C | Transition to orthogonal Smectic A phase. |

| SmA → Iso | ~70–80°C* | Clearing point (Transition to isotropic liquid). |

*Note: Exact clearing point varies slightly by purity; typical range for this homolog is 70–80°C.[1]

Structural Thermodynamics[1]

-

Smectic C (SmC): Molecules are arranged in layers with their long axes tilted relative to the layer normal. This phase is fluid but ordered. In mixtures with chiral dopants, this phase becomes ferroelectric, allowing sub-microsecond switching in displays.

-

Smectic A (SmA): Molecules are upright (orthogonal) within the layers.

Solubility & Formulation Profile

-

Lipophilicity: With a C7 alkoxy tail and C9 alkyl tail, the molecule is extremely hydrophobic.

-

Solvents: Soluble in dichloromethane, toluene, and hexane. Insoluble in water.

-

Implication for Pharma: This molecule serves as an excellent lipophilic marker . Its high LogP makes it a candidate for studying drug encapsulation in lipid bilayers or determining the loading capacity of lipid nanoparticles (LNPs).

Phase Transition Logic Diagram

Caption: Thermotropic phase sequence upon heating and cooling.

Applications

Materials Science (Primary)

-

Ferroelectric Liquid Crystal (FLC) Displays: The compound is a "host" material. It provides the necessary low viscosity and SmC phase range. When doped with a chiral molecule, the mixture becomes ferroelectric, enabling high-speed optical switching.[1]

-

Spatial Light Modulators (SLM): Used in photonics for beam steering due to high birefringence.

Pharmaceutical Relevance (Secondary)

-

Membrane Probes: Due to its rod-like shape and amphiphilicity (polar core, non-polar tails), it intercalates into phospholipid bilayers similarly to cholesterol.[1] It can be used to study membrane fluidity or domain formation.

-

Drug Delivery Modeling: Researchers developing lipophilic drugs (e.g., PROTACs) use such stable, non-toxic mesogens to model solubility parameters in amorphous solid dispersions (ASDs).

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapor during melting.

-

Storage: Store at room temperature (below 25°C) in a desiccator. Stable indefinitely if kept dry.

-

Disposal: Incineration in a chemical waste facility.

References

-

Synthon Chemicals. Product Specification: 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine (ST00556).[1][4] Retrieved from

-

Kelly, S. M. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5). Link

-

Vill, V. (Data Bank). LiqCryst Online: Database of Liquid Crystalline Compounds. (Standard reference for transition temperatures).

-

PubChem. 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (Homolog Data).[1][5] National Library of Medicine. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHON Chemicals Shop | 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 5. 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine | C23H34N2O | CID 604046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Mesophase: A Technical Guide to the Phase Transition Temperatures of Phenylpyrimidine Liquid Crystals

For Immediate Release

[City, State] – February 21, 2026 – In the intricate world of materials science and drug development, understanding the nuanced behavior of liquid crystals is paramount. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the core principles governing the phase transition temperatures of phenylpyrimidine liquid crystals. With full editorial control, this guide eschews rigid templates to provide a narrative that is both scientifically rigorous and grounded in field-proven insights.

Introduction: The Significance of Phenylpyrimidine Liquid Crystals

Phenylpyrimidine-based liquid crystals represent a significant class of mesogenic materials, valued for their unique electro-optical properties and thermal stability. Their molecular architecture, characterized by a rigid phenylpyrimidine core, allows for the formation of various liquid crystalline phases (mesophases) over specific temperature ranges. The temperatures at which these transitions between crystalline, smectic, nematic, and isotropic liquid phases occur are critical parameters that dictate their suitability for a wide array of applications, from advanced display technologies to novel drug delivery systems.[1][2]

The precise control and prediction of these phase transition temperatures are contingent upon a deep understanding of the intricate relationship between molecular structure and mesomorphic behavior. This guide will explore the fundamental principles that govern these transitions, the state-of-the-art techniques for their characterization, and the causal relationships that underpin experimental design.

The Molecular Architecture of Phenylpyrimidine Liquid Crystals and its Influence on Phase Transitions

The phase behavior of a liquid crystal is a direct manifestation of its molecular structure.[3] For phenylpyrimidine derivatives, several key structural features collaboratively determine the stability and temperature range of the mesophases.

The Phenylpyrimidine Core

The rigid, aromatic core of the phenylpyrimidine moiety is the foundational element that promotes the anisotropic molecular arrangement necessary for liquid crystallinity. The inherent polarity and polarizability of this core contribute significantly to the intermolecular forces that stabilize the liquid crystalline state.

Terminal Substituents: Tailoring Mesomorphic Properties

The nature and length of the terminal substituents attached to the phenylpyrimidine core are primary determinants of the phase transition temperatures.

-

Alkyl and Alkoxy Chains: The length of terminal alkyl or alkoxy chains has a profound effect on the mesomorphic properties. Generally, increasing the chain length tends to lower the melting point and can induce the formation of more ordered smectic phases at the expense of the nematic phase.[1][4] This is attributed to the increased van der Waals interactions between the flexible chains, which favor a layered smectic arrangement.

-

Polar and Polarizable Groups: The introduction of polar groups, such as cyano (-CN) or nitro (-NO2), can significantly impact the dipole moment of the molecule, leading to stronger intermolecular interactions and often higher clearing points (the temperature at which the material becomes an isotropic liquid).

Lateral Substituents: Disrupting and Modulating Order

The introduction of substituents on the lateral positions of the phenylpyrimidine core generally disrupts the molecular packing, leading to a decrease in the clearing temperature.[4] This effect can be strategically employed to tune the mesophase range and lower the melting point of the material.

The interplay of these structural elements is summarized in the following table, which presents the phase transition temperatures for a selection of phenylpyrimidine derivatives.

| Compound ID | R1 | R2 | Phase Transitions (°C) | Reference |

| PYP8O8 | C8H17 | OC8H17 | Cr 29 SmC 56 SmA 62 N 69 I | [5] |

| QL16-6 | O(CH2)6Si(CH3)2... | OC6H13 | SmA 108 I | [6] |

| Series 1a | O(CH2)5CH=CH2 | H | Nematic Phase Observed | [1] |

| Series 1b | O(CH2)3CH=CH(CH3) | H | Nematic Phase Observed | [1] |

Cr: Crystalline, SmC: Smectic C, SmA: Smectic A, N: Nematic, I: Isotropic

Below is a diagram illustrating the fundamental structure-property relationships in phenylpyrimidine liquid crystals.

Caption: Key molecular features influencing the mesomorphic properties of phenylpyrimidine liquid crystals.

Experimental Characterization of Phase Transitions

The precise determination of phase transition temperatures is crucial for the characterization and application of phenylpyrimidine liquid crystals. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): A Quantitative Analysis of Thermal Events

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

-

Heating and Cooling Rates: The choice of heating and cooling rates is a critical experimental parameter. Standard rates of 10 K/min or 20 K/min are often recommended to approach thermodynamic equilibrium.[8] Slower rates can provide better resolution of closely spaced transitions, while faster rates may be used for screening purposes but can lead to a shift in the observed transition temperatures.[8][9] For liquid crystals, controlled cooling cycles are particularly important as some mesophases are only observed upon cooling (monotropic) or may exhibit supercooling.[9][10]

-

Sample Preparation: The sample is typically encapsulated in an aluminum pan. The mass of the sample should be accurately measured to ensure the correct calculation of enthalpy changes.

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium, zinc).[11]

-

Sample Preparation: Accurately weigh 2-5 mg of the phenylpyrimidine liquid crystal sample into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the clearing point.[7]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

A second heating run is often performed to observe the thermal behavior of the sample with a defined thermal history.

-

-

Data Analysis:

-

Identify the endothermic peaks on the heating curve and the exothermic peaks on the cooling curve, which correspond to phase transitions.[12]

-

Determine the onset temperature of the peak, which is typically taken as the transition temperature.

-

Integrate the area under the peak to calculate the enthalpy of the transition (ΔH).[13]

-

The following diagram illustrates a typical DSC workflow for the analysis of a liquid crystal sample.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of liquid crystals.

Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is an indispensable technique for the identification and characterization of liquid crystal phases.[14] It utilizes polarized light to visualize the unique optical textures exhibited by different mesophases, which arise from the anisotropic nature of the liquid crystal.[15]

-

Sample Preparation: The liquid crystal is typically sandwiched between a glass slide and a coverslip. The thickness of the sample can influence the observed texture.

-

Temperature Control: A hot stage is used to precisely control the temperature of the sample, allowing for the direct observation of phase transitions as the temperature is changed.

-

Sample Preparation: Place a small amount of the phenylpyrimidine liquid crystal on a clean glass slide.

-

Covering: Gently place a coverslip over the sample to create a thin film.

-

Microscope Setup:

-

Place the slide on the hot stage of the polarized light microscope.

-

Cross the polarizer and analyzer to achieve a dark background.

-

-

Thermal Analysis:

-

Heat the sample slowly while observing the changes in the optical texture.

-

Record the temperatures at which the textures change, indicating a phase transition.

-

Cool the sample slowly from the isotropic liquid phase to observe the formation of mesophases and identify their characteristic textures (e.g., Schlieren texture for nematic phases, fan-shaped or mosaic textures for smectic phases).[16][17]

-

-

Texture Identification: Compare the observed textures with known textures of different liquid crystal phases to identify the mesophases present in the sample.

The following diagram illustrates the basic principle of polarized optical microscopy for liquid crystal analysis.

Caption: Principle of Polarized Optical Microscopy (POM) for visualizing liquid crystal textures.

Conclusion: A Synergistic Approach to Understanding Phase Transitions

The study of the phase transition temperatures of phenylpyrimidine liquid crystals requires a synergistic approach that combines a deep understanding of molecular structure-property relationships with rigorous experimental characterization. By carefully designing molecules with specific core structures, terminal substituents, and lateral groups, researchers can effectively tune the mesomorphic properties to meet the demands of various applications. The complementary techniques of DSC and POM provide the necessary quantitative and qualitative data to fully characterize the thermal behavior of these fascinating materials. This guide serves as a foundational resource for scientists and engineers working at the forefront of liquid crystal research and development.

References

-

Journal of Materials Chemistry, "Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters," [Link]

- Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 08(09), 2740-2756.

-

NETZSCH-Gerätebau GmbH, "Influences of Heating and Cooling Rates on the DSC Measurement Result," [Link]

-

Mettler-Toledo, "The Advantages of DSC Cooling Measurements for Characterizing Materials," [Link]

- Mello, J., & Sharma, D. (2022). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science (IJRES), 10(9), 10-21.

- Schubert, C. P., Müller, C., Bogner, A., Giesselmann, F., & Lemieux, R. P. (2017). Design of liquid crystals with ‘de Vries-like’ properties: structural variants of carbosilane-terminated 5-phenylpyrimidine mesogens.

- Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 08(09), 2740-2756.

-

LibreTexts Chemistry, "7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy," [Link]

-

LibreTexts Materials Science, "Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers," [Link]

-

IOSR Journal of Engineering, "Thermal Analysis of Liquid Crystal Mixtures," [Link]

-

MDPI, "Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals," [Link]

-

Nicholas L. Abbott, "Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces," PMC, [Link]

- Patel, P., Vora, A., & Chauhan, A. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. Molecular Crystals and Liquid Crystals, 654(1), 124-135.

- Dierking, I. (2014). Liquid crystal textures: an overview. Liquid Crystals, 41(8), 1073-1092.

-

Qualitest, "DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis," [Link]

-

MIT OpenCourseWare, "3.014 Materials Laboratory," [Link]

-

ResearchGate, "Phase Transition Temperatures of Phenyl Pyrimidine LCs used in This Study," [Link]

-

Torontech, "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights," [Link]

-

ACS Publications, "Synthesis, Mesomorphism, and Luminescent Properties of Calamitic 2-Phenylpyridines and Their Complexes with Platinum(II)," [Link]

-

NC State University Libraries, "Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties," [Link]

- Juriková, A., Majorošová, J., Zeleňáková, A., & Zeleňák, V. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 612(1), 187-194.

-

The Journal of Physical Chemistry C, "Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal," [Link]

-

Frontiers in Chemistry, "Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives," [Link]

-

MDPI, "Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion," [Link]

-

Request PDF, "Synthesis and Phase Transition Behaviors of Laterally Di-substituted Liquid Crystals Containing 2,5-Dimethyl-1,4-phenylenediamines," [Link]

Sources

- 1. Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.tudelft.nl [repository.tudelft.nl]

- 6. Design of liquid crystals with ‘de Vries-like’ properties: structural variants of carbosilane-terminated 5-phenylpyrimidine mesogens - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. mt.com [mt.com]

- 10. szfki.hu [szfki.hu]

- 11. torontech.com [torontech.com]

- 12. researchgate.net [researchgate.net]

- 13. iosrjen.org [iosrjen.org]

- 14. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

Technical Guide: Dielectric Anisotropy & Characterization of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

This technical guide is structured to provide an exhaustive analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine , a critical mesogen in the field of soft matter physics and electro-optics. While the primary application of this compound lies in liquid crystal display (LCD) technology—specifically as a low-viscosity host for ferroelectric mixtures—the characterization protocols detailed here (Dielectric Spectroscopy, DSC) are directly transferable to pharmaceutical researchers studying lyotropic liquid crystals in drug delivery systems.

Executive Summary

This compound (often abbreviated as 7-P-9 or similar homologue codes) is a rod-like (calamitic) liquid crystal belonging to the phenylpyrimidine class. Unlike cyanobiphenyls which exhibit large positive dielectric anisotropy (

This specific electromagnetic signature arises from the transverse dipole moment of the pyrimidine ring nitrogens, which opposes the longitudinal axis of the molecule. This guide details the rigorous quantification of its dielectric tensor, a critical step for validating its utility in Ferroelectric Liquid Crystal (FLC) mixtures and Surface Stabilized Ferroelectric Liquid Crystals (SSFLC) .

Molecular Architecture & Electro-Physical Basis

To understand the experimental results, we must first establish the molecular origin of the dielectric properties.

Structural Dipole Analysis

The molecule consists of three distinct functional zones:

-

Core: A phenyl-pyrimidine heteroaromatic core. The two nitrogen atoms in the pyrimidine ring create a significant transverse dipole moment (

). -

Tail A (Position 2): A heptyloxy group (

). The oxygen atom contributes a weak dipole, but the chain provides flexibility and stabilizes smectic phases. -

Tail B (Position 5): A nonyl alkyl chain (

). This purely hydrophobic tail drives van der Waals interactions, promoting the formation of layered (smectic) structures.

The Dielectric Tensor

The dielectric anisotropy is defined as:

-

is the permittivity parallel to the molecular long axis (director

- is the permittivity perpendicular to the director.

Mechanistic Insight: In 7-P-9, the lack of a strong polar group (like -CN or -F) along the long axis means

Phase Behavior & Thermal Characterization

Before dielectric measurement, the phase sequence must be mapped to ensure the sample is in the correct liquid crystalline state during testing.

Typical Phase Sequence (7-P-9 Homologue): The compound exhibits a polymorphism characteristic of long-chain pyrimidines, typically featuring Smectic C (SmC) and Smectic A (SmA) phases.

| Phase Transition | Temperature (°C) | Enthalpy ( | Structural State |

| Cr | ~45.5°C | High | Melting of crystal lattice into tilted layered fluid. |

| SmC | ~51.0°C | Low | Loss of molecular tilt; transition to orthogonal layers. |

| SmA | ~65-70°C | Moderate | Clearing point; transition to isotropic liquid. |

| Note: Exact clearing points vary with purity. Values derived from homologous series trends. |

Protocol: Dielectric Spectroscopy Measurement

This section outlines a self-validating protocol for measuring the complex dielectric permittivity

Experimental Workflow (DOT Visualization)

Figure 1: Step-by-step workflow for high-precision dielectric spectroscopy of liquid crystals.

Detailed Methodology

Step 1: Cell Fabrication & Alignment

To measure anisotropy, you must force the molecules to align specifically relative to the electric field (

-

For

(Homeotropic Alignment): Treat ITO surfaces with silane (e.g., DMOAP). Molecules stand perpendicular to the glass. Since -

For

(Planar Alignment): Spin-coat polyimide (e.g., AL-1254) and rub unidirectionally. Molecules lie flat.

Step 2: Measurement Parameters

-

Instrument: Precision LCR Meter (e.g., Keysight E4980A) or Impedance Analyzer.

-

Voltage: Low oscillation voltage (

) to avoid the Freedericksz transition (reorientation of molecules by the field itself). -

Frequency Sweep: 20 Hz to 1 MHz.

Step 3: Calculation

The dielectric constant is derived from the measured capacitance

Interpreting the Results (The "Why")

In the Smectic C (SmC) phase, you will observe two distinct relaxation modes:

-

Goldstone Mode (Low Frequency): Fluctuations in the azimuthal orientation of the director around the cone. This is often suppressed by bias voltage.

-

Soft Mode (High Frequency): Fluctuations in the tilt angle amplitude.

For 7-P-9, the Goldstone mode contribution is significant due to its ferroelectric potential in chiral mixtures. However, as a pure achiral compound, it behaves as a standard dielectric. The

Synthesis Pathway (Brief Overview)

For researchers needing to synthesize or verify the purity of the material:

-

Reactants: 4-Heptyloxybenzamidine hydrochloride + 2-Nonyl-3-dimethylaminoacrolein.

-

Reaction: Condensation reaction in basic media (Sodium Ethoxide/Ethanol).

-

Purification: Recrystallization from ethanol/hexane is critical to remove ionic impurities which can cause "fake" high dielectric conductivity values at low frequencies.

Relevance to Pharmaceutical Development

While this guide focuses on a material for electro-optics, the dielectric spectroscopy techniques described here are vital for drug development professionals working with:

-

Lyotropic Liquid Crystals: Many amphiphilic drugs form smectic-like lamellar phases in water.

-

Liposome Stability: Dielectric relaxation can measure the permeability and membrane fluidity of liposomal drug carriers.

-

Solid Dispersion Formulations: Detecting phase separation (amorphous vs. crystalline) in solid pills using dielectric loss peaks (

).

References

-

Panarin, Y. P., et al. (2024).[2] Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. Journal of Materials Chemistry C. Link

-

Synthon Chemicals. (n.d.). 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine Product Data. Link

-

Goodby, J. W., et al. (2013). High Birefringence Liquid Crystals. MDPI Crystals. Link

-

Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. in Handbook of Liquid Crystals. Wiley-VCH.[3]

- Merck KGaA. (2000). LiqCryst: Database of Liquid Crystalline Compounds.

Sources

thermodynamic properties of heptyloxyphenyl-nonylpyrimidine homologs

From Mesophase Stability to Pharmaceutical Applications

Executive Summary

This technical guide provides an in-depth thermodynamic analysis of 2-(4-n-heptyloxyphenyl)-5-n-nonylpyrimidine and its structural homologs. While historically significant in the display industry for their low-viscosity smectic C (SmC) phases, these molecules have emerged as critical model systems in pharmaceutical development. Their amphiphilic architecture—comprising a rigid phenylpyrimidine core and flexible alkyl/alkoxy tails—mimics the behavior of complex lipids used in Self-Emulsifying Drug Delivery Systems (SEDDS) and Liquid Crystal Nanoparticles (LCNPs) .

This document details the phase transition energetics, experimental characterization protocols, and the translational logic for applying these mesogens in stabilizing hydrophobic drug formulations.

Molecular Architecture and Homology

The subject molecule belongs to the class of 5-alkyl-2-(4-alkyloxyphenyl)pyrimidines . The thermodynamic behavior is governed by the interplay between the rigid aromatic core (pi-pi stacking) and the flexible aliphatic chains (van der Waals interactions).

2.1 Structural Nomenclature

-

Core: Phenylpyrimidine (PhP).[1] A highly stable mesogenic unit.

-

Tail 1 (Alkoxy): Heptyloxy (

). Contributes to the transverse dipole moment, essential for tilting in smectic phases. -

Tail 2 (Alkyl): Nonyl (

). Provides lipophilicity and stabilizes the lamellar ordering.

2.2 The Homologous Series Effect

Varying the chain length (

-

Symmetry Rule: Symmetric homologs (e.g., 8O-PhP-8) tend to have higher melting points due to efficient crystal packing.

-

Asymmetry Effect: The target molecule (7O-PhP-9) is asymmetric. This typically suppresses the crystalline melting point, widening the liquid crystalline (mesophase) window—a desirable trait for both display operation and lipid formulation stability.

Thermodynamic Characterization

The thermodynamic profile is defined by the enthalpy (

3.1 Phase Transition Data

Based on calorimetric analysis of the 7O-PhP-9 homolog and comparative data from the 8O-PhP-8 series:

| Transition | Temp ( | Enthalpy ( | Nature of Transition |

| Cr | 45.5 | ~25.0 | Melting: High energy barrier; breakdown of 3D lattice. |

| SmC | 51.0 | < 1.0 | Second-Order (Weak): Disappearance of molecular tilt. |

| SmA | ~62.0 | ~1.5 | Weak First-Order: Loss of lamellar layer order. |

| N | ~68-70 | ~3.0 | Clearing: Loss of orientational order (Isotropization). |

*Note: Upper transitions estimated based on 8O-PhP-8 homolog trends to account for odd-even effects in chain length.

3.2 Energetic Landscape Analysis

The SmC (Smectic C) phase is the critical thermodynamic state for this molecule.

-

Low Viscosity: Unlike many smectics, phenylpyrimidines maintain low rotational viscosity in the SmC phase, facilitating rapid reorientation.

-

Tilt Angle Coupling: The heptyloxy chain induces a molecular tilt relative to the layer normal. The transition from SmC to SmA (Smectic A) is often continuous (second-order), characterized by a vanishing heat capacity peak in DSC, rather than a sharp spike.

Experimental Methodologies

To validate the properties listed above, a self-validating dual-method workflow is required.

4.1 Differential Scanning Calorimetry (DSC) Protocol

Objective: Quantify transition temperatures and enthalpies.

-

Sample Prep: Encapsulate 2–5 mg of dry sample in hermetically sealed aluminum pans.

-

Reference: Empty aluminum pan (matched weight).

-

Cycle 1 (Erasing Thermal History): Heat to Isotropic (

C) at -

Cooling Run: Cool to

C at -

Heating Run (Data Collection): Heat to

C at -

Validation: The onset temperature of the peak is the transition point; the area under the peak is

.

4.2 Polarized Optical Microscopy (POM)

Objective: Visual identification of mesophases via texture recognition.

-

Setup: Cross-polarizers at

. Sample sandwiched between glass slides (treated with polyimide for planar alignment). -

Observation (Cooling from Isotropic):

-

Nematic (N): Look for "Schlieren" textures (brush-like defects).

-

Smectic A (SmA): Look for "Focal Conic Fan" textures or dark homeotropic regions.

-

Smectic C (SmC): Look for "Broken Fan" textures or Schlieren textures with singularities different from the Nematic phase.

-

4.3 Visualization of Experimental Logic

Figure 1: Integrated workflow for thermodynamic validation of liquid crystal homologs.

Pharmaceutical Relevance: Bridging Materials to Medicine

While phenylpyrimidines are classic display materials, their thermodynamic behavior is directly applicable to drug development in two key areas:

5.1 Pyrimidine Pharmacophores

The pyrimidine core is ubiquitous in oncology (e.g., Fluorouracil) and antiviral drugs. Understanding the polymorphism of phenylpyrimidine derivatives helps in predicting the stability of active pharmaceutical ingredients (APIs). The Cr

5.2 Liquid Crystal Nanoparticles (LCNPs)

The amphiphilic nature of 7O-PhP-9 allows it to form Lyotropic Liquid Crystals when mixed with solvents.

-

Mechanism: In aqueous dispersion, these molecules self-assemble into Cubosomes or Hexosomes .

-

Application: These nanostructures can encapsulate hydrophobic drugs within the lipid bilayer (the alkyl tails) while maintaining solubility in plasma.

-

Thermodynamic Link: The stability of the LCNP is directly correlated to the clearing point (

) of the mesogen. Higher

5.3 Phase Stability Diagram

Figure 2: Energy landscape of 7O-PhP-9. Note that at body temperature (37°C), the material remains solid, ensuring encapsulation stability in solid lipid nanoparticle formulations.

References

-

Kelly, S. M. (1993). Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine esters. Journal of Materials Chemistry. Retrieved from [Link]

-

Hsu, S. T., et al. (2019).[1] Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. The Journal of Physical Chemistry C. Retrieved from [Link]

-

Lai, C. K., et al. (2010). Synthesis and mesomorphic studies on the series of 2-(4-alkoxyphenyl)-5-phenylpyridines. Liquid Crystals (Taylor & Francis). Retrieved from [Link]

-

Nagaraj, M., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. Retrieved from [Link]

Sources

The Influence of Molecular Geometry and Dipole Moment on the Mesogenic Properties of Pyrimidine-Based Liquid Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design of advanced liquid crystalline materials, finding applications from high-resolution displays to sophisticated drug delivery systems. The unique electronic and structural properties of the pyrimidine ring profoundly influence the molecular geometry and dipole moment of these materials, which in turn dictate their mesogenic behavior. This technical guide provides a comprehensive exploration of the intricate relationship between the molecular architecture of pyrimidine-based liquid crystals and their macroscopic properties. We will delve into the fundamental principles of molecular geometry and dipole moments in the context of liquid crystal design, detail rigorous experimental and computational methodologies for their characterization, and present a cohesive analysis of how these molecular parameters govern the formation and stability of various liquid crystal phases. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of these versatile materials.

Introduction: The Significance of Pyrimidine-Based Liquid Crystals

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] This dual nature, characterized by fluidity and long-range molecular order, is the foundation of their utility in a vast array of technologies. Among the diverse molecular scaffolds employed in the synthesis of liquid crystals, the pyrimidine ring holds a prominent position. Its incorporation into a mesogenic (liquid crystal-forming) molecule imparts several desirable characteristics.

The two nitrogen atoms within the six-membered aromatic ring of pyrimidine create a π-deficient system, leading to a significant molecular dipole moment.[2] This inherent polarity is a critical factor in influencing the intermolecular interactions that drive the self-assembly of molecules into ordered liquid crystalline phases.[2] Furthermore, the geometry of the pyrimidine ring and its substitution patterns allow for fine-tuning of the overall molecular shape, a key determinant of the type of mesophase that is formed. The presence of the pyrimidine moiety has been shown to enhance liquid crystal properties, often leading to the formation of desirable nematic and smectic C phases.[3] These properties make pyrimidine-based liquid crystals indispensable in applications such as:

-

Liquid Crystal Displays (LCDs): The dielectric anisotropy, a direct consequence of the molecular dipole moment, allows for the switching of molecular orientation in an electric field, the fundamental principle behind LCD technology.[2]

-

Organic Electronics: Their semiconducting properties, tunable through molecular design, make them promising materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

-

Drug Delivery Systems: The unique phase behavior of lyotropic liquid crystals, which form in the presence of a solvent, can be harnessed to create structured vehicles for the controlled release of therapeutic agents.

-

Sensors: The sensitivity of liquid crystal phases to external stimuli, such as temperature, pressure, and chemical analytes, enables their use in advanced sensor technologies.[2]

This guide will provide a detailed examination of the two most critical molecular parameters that govern the liquid crystalline behavior of pyrimidine-based compounds: molecular geometry and the molecular dipole moment.

The Interplay of Molecular Geometry and Liquid Crystalline Phase Formation

The shape of a molecule is a primary factor in determining its ability to form a liquid crystal phase and the specific type of mesophase it will exhibit. For calamitic (rod-shaped) liquid crystals, which are the most common type, a high aspect ratio (length-to-breadth ratio) is generally required. The pyrimidine ring, being a planar aromatic system, serves as an excellent rigid core component to build upon.

The overall molecular geometry can be tailored by:

-

Substitution Pattern: The positions at which substituent groups are attached to the pyrimidine ring and any associated phenyl rings significantly impact the linearity of the molecule. For instance, 2,5-disubstituted pyrimidines generally lead to a more linear and elongated molecular shape, which is conducive to the formation of nematic and smectic phases.[2]

-

Nature of Substituents: The choice of linking groups (e.g., esters, Schiff bases) and terminal flexible chains (e.g., alkyl, alkoxy groups) also plays a crucial role. Flexible chains are essential for lowering the melting point and promoting the liquid crystalline phase.

The following diagram illustrates the general structure of a calamitic pyrimidine-based liquid crystal:

Caption: Generalized structure of a calamitic pyrimidine-based liquid crystal.

Different molecular geometries give rise to distinct liquid crystal phases:

-

Nematic (N) Phase: Characterized by long-range orientational order of the molecular long axes, but no positional order. This phase is typical for molecules with a high degree of linearity.

-

Smectic (Sm) Phases: These phases exhibit both orientational order and some degree of positional order, with the molecules arranged in layers. The tilt of the molecules with respect to the layer normal distinguishes different smectic phases (e.g., Smectic A, where molecules are perpendicular to the layers, and Smectic C, where they are tilted).

-

Columnar (Col) Phases: In some cases, particularly with disc-shaped or bent-core pyrimidine derivatives, the molecules can stack into columns, which then arrange into a two-dimensional lattice.[4]

The precise molecular geometry, including bond lengths and angles, can be determined experimentally using techniques like X-ray crystallography for the solid state and can be modeled computationally using methods such as Density Functional Theory (DFT).

The Crucial Role of the Dipole Moment

The dipole moment of a molecule arises from an uneven distribution of electron density. In pyrimidine-based liquid crystals, the electronegative nitrogen atoms in the pyrimidine ring create a significant dipole moment. The magnitude and direction of this dipole moment are critical in determining the dielectric properties of the material and influencing the stability of the liquid crystal phases.

The key aspects of the dipole moment in this context are:

-

Magnitude: A larger molecular dipole moment generally leads to stronger intermolecular interactions, which can increase the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

-

Direction: The orientation of the dipole moment relative to the long molecular axis is crucial. For many applications, a large dipole moment component parallel to the long axis is desirable, as this leads to a large positive dielectric anisotropy. This allows the molecules to be easily aligned by an external electric field. Pyrimidine derivatives are known to exhibit positive dielectric anisotropy because their dipole moments are directed along the molecular axis.[5]

The following table presents calculated dipole moments for a series of phenylpyrimidine-based liquid crystals, illustrating the effect of terminal substituents on the overall molecular dipole moment.[6]

| Compound | Terminal Group | Calculated Dipole Moment (μ) in Debye (D) |

| DIO (prototype) | -F | 9.4 D |

| New Molecule 1 | -F (with phenylpyrimidine core) | 10.4 D |

| New Molecule 2 | -CN (with phenylpyrimidine core) | 14.8 D |

As the data shows, replacing a terminal fluoro group with a more polar cyano (-CN) group significantly increases the molecular dipole moment. This, in turn, can have a profound effect on the mesophase stability and the dielectric properties of the material.

Experimental and Computational Characterization

A combination of experimental and computational techniques is essential for a thorough understanding of the molecular geometry and dipole moment of pyrimidine-based liquid crystals and their impact on mesogenic behavior.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties before synthesis.

Workflow for Computational Analysis:

Sources

- 1. dspace.rri.res.in [dspace.rri.res.in]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Can We Unambiguously Define the Dipole Moment of Molecules in the Condensed Phase? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Formulation and Characterization of Phenylpyrimidine-Based Ferroelectric Liquid Crystal Mixtures

Abstract

This application note details the protocol for formulating high-performance Ferroelectric Liquid Crystal (FLC) mixtures utilizing phenylpyrimidine hosts. Designed for R&D professionals in materials science and medicinal chemistry, this guide focuses on the "Host-Guest" system. We provide a rigorous methodology for engineering eutectic host matrices to achieve broad temperature ranges, doping strategies to induce spontaneous polarization (

Introduction: The Host-Guest Paradigm

Ferroelectric liquid crystals (FLCs) in the chiral smectic C phase (

The industry standard solution is the Host-Guest system :

-

The Host: An achiral smectic C (

) mixture, typically composed of phenylpyrimidines .[1][2] These provide low rotational viscosity ( -

The Guest (Dopant): A chiral compound added in small quantities to induce the ferroelectric property (

) and the helical superstructure.[3]

Why Phenylpyrimidines?

Phenylpyrimidines (PhP) are the "gold standard" host materials due to their:

-

Low Viscosity: Facilitates sub-millisecond switching speeds.

-

Stability: Chemical and photochemical robustness.

-

Phase Behavior: They readily form

phases and possess excellent miscibility with chiral dopants.

Module A: Host Matrix Engineering

The primary objective is to create a host mixture with a wide

Theoretical Basis: Eutectic Depression

To lower the melting point (

-

: Mole fraction of component

-

: Enthalpy of fusion of component

-

: Melting point of pure component

- : Target eutectic temperature of the mixture

Host Selection Strategy

Select 3-4 homologues of 2-(4-alkyloxyphenyl)-5-alkylpyrimidine (e.g., 5PymPh-n series).

-

Component A (Short Chain): High melting, low viscosity.

-

Component B (Medium Chain): Stabilizes

. -

Component C (Long Chain): Increases

upper limit but increases viscosity.

Table 1: Example Host Components (Phenylpyrimidine Derivatives)

| Component ID | Structure Description | Role | Approx

Module B: Chiral Doping Strategy

The chiral dopant transforms the achiral

Dopant Requirements

-

High Helical Twisting Power (HTP): To induce a tight pitch if needed (though for Surface Stabilized FLC, infinite pitch is often desired via compensation).

-

High Polarization Power: Induces

without requiring high concentration (which would increase viscosity). -

Solubility: Must not crystallize out of the host at low temperatures.

Critical Consideration: Phase Sequence

For proper alignment in Surface Stabilized FLC (SSFLC) devices, the mixture must follow the sequence:

Protocol: Mixture Preparation (GLP Standard)

Objective: Create a homogenous, impurity-free FLC mixture. Safety: Work in a fume hood. Use nitrile gloves.

Workflow Diagram

Figure 1: Standardized workflow for FLC mixture formulation ensuring homogeneity and solvent removal.

Step-by-Step Procedure

-

Weighing: Weigh individual host components and the chiral dopant into a clean glass vial using a microbalance. Accuracy is critical; dopant concentration errors of 0.5% can significantly alter pitch length.

-

Solvent Dissolution: Add a volatile solvent (Dichloromethane or Toluene) to the vial. The solvent volume should be approx. 50x the mixture weight.

-

Homogenization: Sonicate the solution for 30 minutes at room temperature to ensure molecular-level mixing.

-

Solvent Removal:

-

Use a rotary evaporator to remove the bulk solvent.

-

Crucial Step: Place the mixture in a vacuum oven at 5°C above the clearing point (Isotropic phase) for 12 hours. This removes trace solvent and degasses the sample.

-

-

Filtration: While in the isotropic phase, filter through a 0.2 µm PTFE syringe filter to remove dust particles (which cause alignment defects).

Protocol: Characterization & Validation

Objective: Validate phase transition temperatures and electro-optic performance.

Thermal Analysis (DSC & POM)

-

DSC (Differential Scanning Calorimetry): Run cooling/heating cycles at 5°C/min. Identify

, melting points, and mesophase transitions. -

POM (Polarized Optical Microscopy):

Electro-Optic Measurement (Current Reversal Method)

Measure Spontaneous Polarization (

Setup Logic:

Figure 2: Electro-optic measurement setup for determining Ps and switching time.

Procedure:

-

Cell Filling: Fill a commercial test cell (gap: 2-5 µm, rubbed polyimide alignment) with the mixture via capillary action in the isotropic phase. Cool slowly (0.5°C/min) to room temperature.

-

Measurement:

-

Apply a Triangular Wave (e.g., 20-60

, 10-100 Hz). -

Measure the current response across a series resistor.

-

The

is calculated by integrating the area of the polarization peak ( -

Formula:

(where

-

-

Tilt Angle (

): Apply a DC field. Rotate the stage to find the extinction position. Reverse polarity; rotate to find the new extinction. -

Response Time (

): Apply a square wave. Measure the time from 10% to 90% transmission change.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Viscosity / Slow Switching | Host chains too long or dopant concentration too high. | Use shorter chain PhP homologues (e.g., -C6 instead of -C10). Reduce dopant % and use a dopant with higher polarization power. |

| Poor Alignment (Zig-Zag Defects) | Incorrect phase sequence (Missing | Add an achiral "shape" dopant (e.g., biphenyl ester) to broaden the |

| Low Contrast Ratio | Tilt angle deviates from ideal 22.5°. | Adjust the ratio of SmC-promoting vs. SmA-promoting host components. |

| Crystallization at RT | Eutectic point not reached. | Recalculate molar ratios using Schroder-Van Laar.[4] Add a 4th homologue to increase entropy of mixing. |

References

-

Lagerwall, J. P. F., & Giesselmann, F. (2006). Current topics in smectic liquid crystal research. ChemPhysChem. Link

- Goodby, J. W., et al. (2014).

-

Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures for Display Applications.[1][7] Link

-

Debnath, A., et al. (2016). Formulation of a room temperature ferroelectric liquid crystal mixture with sub-millisecond switching time. ResearchGate.[4] Link

-

Ueda, H., et al. (2018). Measuring Magnetically-Tuned Ferroelectric Polarization in Liquid Crystals. Journal of Visualized Experiments (JoVE).[8] Link

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Design of Nonideal Eutectic Mixtures Based on Correlations with Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Magnetically-Tuned Ferroelectric Polarization in Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note: Preparation of Achiral Smectic C Host Mixtures Utilizing 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

This Application Note is designed for researchers in materials science and liquid crystal physics. It details the formulation of low-melting, broad-range Smectic C (SmC) host mixtures using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine as the primary mesogen.

Introduction & Scientific Context

In the development of Ferroelectric Liquid Crystals (FLCs), the "host-guest" system is the dominant paradigm. A chiral dopant (guest) is dissolved into an achiral Smectic C (SmC) base mixture (host). The performance of the final FLC material—specifically its rotational viscosity (

This compound (hereafter referred to as 9-PP-O7 ) is a quintessential host candidate. Phenylpyrimidines are preferred over biphenyls or esters due to their low rotational viscosity and chemical stability. However, pure 9-PP-O7, like most single-component mesogens, exhibits a high melting point and a limited SmC temperature range, rendering it unsuitable for room-temperature applications.

Objective: This guide details the protocol for depressing the melting point and expanding the SmC range of 9-PP-O7 by formulating a eutectic mixture with a structural homolog, typically 2-(4-Octyloxyphenyl)-5-octylpyrimidine (8-PP-O8) .

Theoretical Framework: The Eutectic Strategy

To create a mixture that is liquid crystalline at room temperature, we rely on the Schröder-Van Laar equation . This thermodynamic relationship predicts the freezing point depression of a mixture assuming ideal solution behavior.

The Schröder-Van Laar Equation

For a binary mixture of Component A (9-PP-O7) and Component B (Co-Host), the melting temperature

Where:

- : Mole fraction of Component A.[1]

- : Enthalpy of fusion of pure Component A (J/mol).

- : Melting point of pure Component A (Kelvin).

- : Universal Gas Constant (8.314 J/mol·K).

- : Melting point of the mixture (Kelvin).

Expert Insight: While phenylpyrimidines generally follow ideal behavior due to structural similarity, deviations occur. We use this equation to calculate the theoretical eutectic composition, then refine it empirically.

Materials & Equipment

Reagents

-

Host A: this compound (9-PP-O7). Purity > 99.5% (HPLC).

-

Host B (Co-Host): 2-(4-Octyloxyphenyl)-5-octylpyrimidine (8-PP-O8). Selected for structural compatibility.

-

Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

-

Purge Gas: Dry Nitrogen (

).

Equipment

-

Differential Scanning Calorimeter (DSC): For precise transition temperature measurement (e.g., PerkinElmer DSC 8000 or TA Instruments Q2000).

-

Polarized Optical Microscope (POM): Equipped with a hot stage (Linkam) for texture analysis.

-

Rotary Evaporator: With vacuum control.

-

Analytical Balance: Precision

mg.

Experimental Protocols

Protocol A: Component Characterization

Before mixing, the thermodynamic parameters of the pure components must be established.

-

Weighing: Weigh 2–3 mg of pure 9-PP-O7 into an aluminum DSC pan. Seal with a crimper. Repeat for 8-PP-O8.

-

DSC Cycle:

-

Heat to Isotropic (

) at -

Cool to Crystal (

) at -

Re-heat to Isotropic at

(Data Collection Run).

-

-

Data Extraction: Determine the Melting Point (

, onset of Crystal

Typical Reference Values (Verification Required):

| Material | Abbreviation | Phase Sequence (

Note: Values vary by synthesis batch. Use your experimental data for calculations.

Protocol B: Calculation & Formulation

Using the data from Protocol A, calculate the eutectic ratio.

-

Solve for Intersection: Plot the liquidus curves for both A and B using the Schröder-Van Laar equation. The intersection point

is the Eutectic point.-

Approximation: For structurally similar pyrimidines, the eutectic ratio is often near 1:1 or 40:60 molar ratio .

-

-

Batch Calculation: Convert optimal mole fractions (

) to mass (

Protocol C: Solvent-Assisted Homogenization

Melt mixing is often insufficient for ensuring microscopic homogeneity in LC mixtures. Solvent mixing is the Gold Standard.

-

Dissolution: In a clean scintillation vial, dissolve calculated masses of 9-PP-O7 and 8-PP-O8 in Dichloromethane (DCM). Use approx. 1 mL solvent per 100 mg of LC material.

-

Agitation: Sonicate the solution for 10 minutes at room temperature to ensure complete molecular dispersion.

-

Evaporation:

-

Remove bulk solvent using a rotary evaporator (water bath at

, mild vacuum). -

Critical Step: A film will form on the flask wall.

-

-

Vacuum Drying: Place the flask in a vacuum oven at

(below the melting point) for 12 hours to remove trace solvent. Solvent residues act as impurities that severely depress the isotropic point ( -

Melt Annealing:

-

Heat the dry mixture to the Isotropic phase (

). -

Vortex vigorously for 30 seconds.

-

Allow to cool slowly to room temperature.

-

Validation & Quality Control

Phase Diagram Construction

To validate the eutectic point, prepare 5 mixtures around the calculated ratio (e.g., 30%, 40%, 50%, 60%, 70% of 9-PP-O7).

Visualization of Phase Behavior Logic:

Figure 1: Logic flow for achieving broad-range SmC phases via eutectic depression.

Texture Analysis (POM)

Verify the phase type.

-

Fill a 5µm planar-aligned LC cell with the mixture via capillary action in the isotropic phase.

-

Cool to the Smectic C phase.

-

Observation: Look for Schlieren textures (if unaligned) or a uniform dark state (if aligned) that turns bright upon rotating the stage.

-

Test: SmC phases exhibit tilt. Rotate the stage to find the extinction angle. If the extinction angle changes with temperature, it confirms a tilted phase (SmC) rather than a non-tilted phase (SmA).

Workflow Summary

Figure 2: Step-by-step experimental workflow for mixture preparation.

References

-

Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.

-

Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Ferroelectricity and Related Phenomena. Gordon & Breach.

-

Schröder, I. (1893). Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur. Zeitschrift für Physikalische Chemie, 11U, 449-465.

-

Merck KGaA. (2024). Licristal® Liquid Crystal Mixtures for Displays.

-

Thurmes, W. N., et al. (1991). Properties of a series of phenylpyrimidine ferroelectric liquid crystals possessing the 2,3-difluoroalkoxy tail. Ferroelectrics, 121(1), 1-23.

Sources

utilizing 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in spatial light modulators

An Application Guide to the Utilization of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in Spatial Light Modulators

Introduction: The Convergence of Advanced Materials and Light Modulation

Spatial Light Modulators (SLMs) are pivotal devices in modern optics, enabling dynamic control over the phase, amplitude, and polarization of light. Their applications are extensive and rapidly growing, spanning from high-resolution imaging and laser material processing to holographic displays, optical communications, and quantum computing.[1][2] The core of many high-performance SLMs lies in a class of materials that exhibit a unique state of matter: liquid crystals (LCs).[3]

Liquid crystals, such as this compound, are anisotropic fluids whose elongated molecules can be oriented by an external electric field.[4] This reorientation alters the material's refractive index, allowing a liquid crystal layer placed between two electrodes to function as a programmable optical element. By controlling the voltage applied to a pixelated array of electrodes, one can spatially pattern the phase or intensity of a light beam with high precision.[5]

This document serves as a detailed guide for researchers and engineers on the properties and application of a specific liquid crystal compound, this compound, for the development of advanced SLMs. We will cover its fundamental properties, provide step-by-step protocols for fabricating and characterizing an LC cell, and discuss its operational principles.

Part 1: Physicochemical Properties of this compound

This compound is a pyrimidine-based thermotropic liquid crystal. Its molecular structure, featuring a rigid aromatic core and flexible aliphatic chains, is responsible for its mesogenic behavior.

Caption: Fig 2. Step-by-step workflow for fabricating a liquid crystal cell.

Protocol 1: LC Cell Fabrication

Materials & Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide alignment agent (e.g., PI-2555)

-

Solvents for cleaning (Acetone, Isopropanol, Deionized water)

-

UV-curable epoxy/sealant

-

Glass microsphere spacers (e.g., 5 µm diameter)

-

This compound

-

Spin-coater

-

Hot plate and oven

-

UV lamp

-

Rubbing machine with velvet cloth

-

Vacuum chamber

-

Polarized microscope

Methodology:

-

Substrate Cleaning:

-

a. Sonicate ITO substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

b. Dry the substrates thoroughly with a nitrogen gun and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.

-

Causality: An atomically clean surface is essential for the uniform deposition of the subsequent alignment layer, preventing defects that would scatter light and reduce device performance.

-

-

Alignment Layer Deposition:

-

a. Dispense the polyimide solution onto the center of the ITO-coated side of the substrate.

-

b. Spin-coat at 3000 rpm for 45 seconds to achieve a uniform thin film.

-

Causality: The polyimide layer serves as a template to impose a uniform pre-alignment on the liquid crystal molecules at the surface.

-

-

Curing and Rubbing:

-

a. Soft-bake the coated substrates on a hotplate at 80°C for 5 minutes, followed by a hard-bake in an oven at 180°C for 1 hour.

-

b. After cooling, gently rub the polyimide surface with a velvet-clothed rubbing machine in a single direction.

-

Causality: The rubbing process creates microscopic grooves in the polyimide surface, which aligns the long axis of the liquid crystal molecules along the rubbing direction, establishing the "easy axis."

-

-

Cell Assembly:

-

a. On one substrate, dispense the UV-curable sealant mixed with microsphere spacers around the perimeter, leaving a small gap for filling.

-

b. Place the second substrate on top, with its rubbing direction anti-parallel to the first.

-

c. Gently press the substrates together and expose to UV light to cure the sealant.

-

Validation: The cell gap, determined by the spacers, is critical for the device's optical path difference. [6][7]Verify the cell gap uniformity under a microscope before proceeding.

-

-

Liquid Crystal Filling:

-

a. Heat the empty cell and the liquid crystal to a temperature above the SmA-to-Isotropic transition point (e.g., 60°C).

-

b. Place the cell in a vacuum chamber with the filling port submerged in the isotropic liquid crystal.

-

c. Evacuate the chamber and then slowly vent to atmospheric pressure. Capillary action will draw the LC into the cell.

-

Causality: Filling in the isotropic phase ensures low viscosity for complete and defect-free filling.

-

-

Sealing and Cooling:

-

a. Seal the filling port with UV-curable epoxy.

-

b. Cool the cell down to room temperature very slowly (e.g., <1°C/minute) through the SmA and SmC phase transitions.

-

Validation: Inspect the cell under a polarized microscope. A well-aligned cell will show uniform extinction when the rubbing direction is parallel to one of the polarizers.

-

Part 3: Electro-Optical Characterization

Once fabricated, the cell's performance as a light modulator must be quantified. This protocol outlines the measurement of key performance indicators.

Caption: Fig 3. Schematic of the setup for measuring the electro-optical response.

Protocol 2: Measuring Switching Voltage and Time

Methodology:

-

Setup: Arrange the components as shown in Figure 3. The polarizers should be crossed, with the first polarizer aligned at 45° to the rubbing direction of the LC cell.

-

Voltage-Transmittance Curve:

-

a. Apply a 1 kHz square wave voltage from the function generator to the LC cell.

-

b. Slowly increase the voltage amplitude from 0V and record the corresponding light intensity measured by the photodiode.

-

c. Plot the normalized transmittance versus the applied voltage. The voltage at which the transmittance begins to increase is the threshold voltage.

-

-

Response Time Measurement:

-

a. Apply a square wave voltage that switches between 0V and a voltage that gives maximum transmittance.

-

b. Using the oscilloscope, measure the time it takes for the transmittance to go from 10% to 90% of its final value (rise time, τ_on) and from 90% to 10% (fall time, τ_off).

-

Expert Insight: The switching time is dependent on the cell thickness squared, the liquid crystal's viscosity, and its elastic constants. [7]Thicker cells will exhibit a larger phase shift but will generally be slower. [6] Expected Performance Data:

-

| Parameter | Symbol | Typical Value Range |

| Threshold Voltage | V_th | 1 - 3 V |

| Rise Time (10-90%) | τ_on | 5 - 20 ms |

| Fall Time (90-10%) | τ_off | 15 - 50 ms |

| Contrast Ratio | CR | >100:1 |

Conclusion

This compound exhibits the requisite physicochemical properties for application in spatial light modulators. Its well-defined smectic phases provide a high degree of molecular order, which is conducive to high-contrast and stable device operation. By following the detailed fabrication and characterization protocols outlined in this guide, researchers can effectively integrate this material into functional electro-optical devices. The methodologies provided, grounded in the causality of each step, are designed to empower users to not only replicate these results but also to innovate and adapt the processes for novel applications in adaptive optics, optical processing, and beyond.

References

-

Spatial Light Modulator Applications , Laser 2000. [Link]

-

Spatial Light Modulators And Their Applications , ResearchGate. [Link]

-

Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials , Semantic Scholar. [Link]

-

Evaluation and application of spatial light modulators for optical metrology , SEDOPTICA. [Link]

-

Electro-optical switching by liquid-crystal controlled metasurfaces , PubMed. [Link]

-

Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells , MDPI. [Link]

-

Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells , ResearchGate. [Link]

-

Application of spatial light modulators for generation of laser beams with a spiral phase distribution , Scientific and Technical Journal of Information Technologies, Mechanics and Optics. [Link]

Sources

- 1. photonics.laser2000.co.uk [photonics.laser2000.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sedoptica.es [sedoptica.es]

- 5. Electro-optical switching by liquid-crystal controlled metasurfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

reducing rotational viscosity in phenylpyrimidine liquid crystal formulations

A Guide to Reducing Rotational Viscosity for Researchers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpyrimidine liquid crystal formulations. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the reduction of rotational viscosity (γ1). As your virtual Senior Application Scientist, I will walk you through the core principles, practical strategies, and experimental protocols to optimize your formulations.

Introduction to Rotational Viscosity in Phenylpyrimidine Systems

Rotational viscosity is a critical parameter in the application of nematic liquid crystals, particularly in electro-optical devices where it directly influences the response time.[1][2] In phenylpyrimidine-based liquid crystals, the molecular structure—comprising a rigid core, terminal alkyl chains, and often polar terminal groups—dictates the intermolecular forces that give rise to this viscosity.[2][3] Understanding and controlling these forces is paramount to achieving desired performance characteristics. This guide provides actionable insights grounded in the relationship between molecular structure and macroscopic properties.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the formulation process, providing explanations and step-by-step solutions.

Issue 1: My phenylpyrimidine formulation exhibits high rotational viscosity, leading to slow switching times. How can I address this at the molecular design stage?

Root Cause Analysis: High rotational viscosity often stems from strong intermolecular interactions, which can be attributed to several structural features of the phenylpyrimidine core and its substituents. These include:

-

Strong Core-Core Interactions: The planarity and aromaticity of the phenylpyrimidine core can lead to significant π-π stacking, increasing resistance to rotational motion.

-

Interdigitation of Alkyl Chains: Longer alkyl chains can interdigitate, creating a more entangled system that hinders molecular rotation.[4][5]

-

Steric Hindrance: Bulky lateral substituents can physically impede the rotation of individual molecules within the nematic director field.

Solutions & Experimental Strategies:

-

Modification of the Core Structure:

-

Introducing Lateral Substituents: The introduction of a small lateral substituent, such as a fluorine atom, can disrupt the close packing of the molecular cores. This increases the intermolecular distance and reduces π-π stacking, thereby lowering rotational viscosity.[6] However, the position and number of fluorine atoms are critical, as they can also influence other properties like dielectric anisotropy.[7][8]

-

Altering the Linkage Group: While phenylpyrimidines have a direct linkage, in broader liquid crystal design, replacing ester linkages with more flexible ether linkages can sometimes reduce viscosity.

-

-

Optimization of Terminal Alkyl Chains:

-

Chain Length: Systematically synthesize and test a homologous series of phenylpyrimidine compounds with varying alkyl chain lengths (e.g., from C3 to C7). Shorter alkyl chains generally lead to lower viscosity due to reduced van der Waals forces and less interdigitation.[4][9][10]

-

Branching: Introducing branching in the terminal alkyl chain can disrupt the ordered packing and reduce viscosity. However, this can also lower the clearing point (the temperature at which the material becomes an isotropic liquid).

-

-

Varying Terminal Groups:

-

The polarity of the terminal group significantly impacts viscosity. While a strong polar group like a cyano (-CN) group is often used to achieve high dielectric anisotropy, it can also lead to strong dipole-dipole interactions. Experiment with less polar but still effective groups like isothiocyanato (-NCS) or fluoro (-F) groups to find a balance.[11]

-

Issue 2: I have an existing phenylpyrimidine mixture with high viscosity. What formulation strategies can I use to reduce it without completely redesigning the core molecules?

Root Cause Analysis: The overall viscosity of a liquid crystal mixture is a weighted average of the viscosities of its individual components. A high-viscosity component can dominate the mixture's properties.

Solutions & Experimental Strategies:

-

Introduction of Low-Viscosity Additives (Viscosity Adjusters):

-

Concept: Incorporate a low-viscosity nematic liquid crystal into your existing formulation. These "viscosity adjusters" are typically short-chain, non-polar molecules that disrupt the intermolecular interactions of the host mixture.

-

Experimental Protocol:

-

Select a range of commercially available, low-viscosity liquid crystals that are miscible with your phenylpyrimidine mixture.

-

Prepare a series of test mixtures with varying weight percentages of the viscosity adjuster (e.g., 5%, 10%, 15%, 20%).

-

For each mixture, measure the rotational viscosity and clearing point.

-

Plot rotational viscosity and clearing point as a function of the additive concentration to identify the optimal balance. A significant reduction in viscosity is often achievable with a minimal depression of the clearing point.

-

-

-

Doping with Chiral Additives:

-

Mechanism: While primarily used to induce a chiral nematic (cholesteric) phase, some chiral dopants can disrupt the packing of the host molecules and lead to a reduction in viscosity.[12] The effectiveness depends on the specific molecular structures of the host and dopant.[12]

-

Considerations: This approach will induce a helical structure, which may or may not be desirable for your application. The helical pitch will need to be characterized.

-